Laquinimod is a synthetic, orally bioavailable quinoline-3-carboxamide derivative and a potent agonist of the aryl hydrocarbon receptor (AhR). Functioning as a dual-action immunomodulatory and neuroprotective agent, it readily crosses the blood-brain barrier. In its free acid form (CAS 248281-84-7), Laquinimod is a weak acid (pKa ~4.2) with extremely low intrinsic aqueous solubility (approximately 0.007 mg/mL), which necessitates careful selection of solvent systems (e.g., DMSO) or the procurement of specific salt forms (such as sodium or meglumine salts) for aqueous assays [1]. Its primary utility lies in advanced in vivo models of autoimmunity and neurodegeneration, where it serves as the benchmark for non-immunosuppressive, AhR-mediated neuroprotection.
Generic substitution of Laquinimod with its structural predecessor, Linomide (Roquinimex), is highly problematic for both in vitro and in vivo studies. Linomide induces severe pro-inflammatory reactions and cardiopulmonary toxicities (including myocardial infarction and pleuritis), which halted its clinical development [1]. Laquinimod was specifically engineered to eliminate these off-target toxicities while substantially increasing target affinity. Furthermore, substituting Laquinimod with other common multiple sclerosis (MS) benchmark drugs, such as teriflunomide or fingolimod, fails to replicate its specific mechanism of action; unlike those agents, Laquinimod directly upregulates brain-derived neurotrophic factor (BDNF) via AhR activation without causing broad immunosuppression [2]. Consequently, for research targeting AhR-dependent neuroprotection without systemic toxicity, exact procurement of Laquinimod is required.
Laquinimod demonstrates a vastly superior efficacy-to-toxicity ratio compared to its predecessor, Linomide. In murine experimental autoimmune encephalomyelitis (EAE) models, direct comparisons based on dose and total exposure reveal that Laquinimod is approximately 20 times more potent than Linomide [1]. More importantly, Laquinimod completely lacks the propensity to induce the severe pro-inflammatory reactions and cardiopulmonary toxicities characteristic of Linomide [2].
| Evidence Dimension | Relative in vivo potency (EAE model) and toxicity |
| Target Compound Data | Laquinimod (~20x higher potency, no cardiopulmonary toxicity) |
| Comparator Or Baseline | Linomide (Baseline potency, severe cardiopulmonary toxicity) |
| Quantified Difference | 20-fold increase in potency with elimination of fatal off-target toxicity |
| Conditions | Murine EAE models and beagle dog toxicological screens |
Buyers must select Laquinimod over cheaper legacy quinoline-3-carboxamides to ensure valid, non-toxic baseline data in autoimmune and neurodegenerative animal models.
The free acid form of Laquinimod (CAS 248281-84-7) is nearly insoluble in water, presenting significant formulation challenges for aqueous dosing. However, specific salt forms drastically alter its processability. While the standard sodium salt achieves an aqueous solubility of 138 mg/mL, the meglumine salt of Laquinimod achieves an exceptional solubility of 1050 to 1330 mg/mL [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Laquinimod meglumine salt (1050 - 1330 mg/mL) |
| Comparator Or Baseline | Laquinimod free acid (0.007 mg/mL) and Laquinimod sodium salt (138 mg/mL) |
| Quantified Difference | >150,000-fold increase vs free acid; ~7.6-fold to 9.6-fold increase vs sodium salt |
| Conditions | Aqueous solution at room temperature |
Procurement teams and formulators must specify the exact salt form or plan for specialized solvent systems (like DMSO) if purchasing the free acid for aqueous-dependent assays.
Unlike standard immunomodulators that solely suppress immune cell proliferation, Laquinimod actively promotes neuroprotection. In clinical and advanced in vivo studies, Laquinimod treatment resulted in a significant, persistent increase in brain-derived neurotrophic factor (BDNF) expression, achieving up to an 11-fold increase compared to placebo or baseline levels [1]. This effect is directly mediated by its activation of the aryl hydrocarbon receptor (AhR) [2].
| Evidence Dimension | BDNF expression levels |
| Target Compound Data | Laquinimod (Up to 11-fold increase) |
| Comparator Or Baseline | Placebo / Untreated baseline (1x / Baseline) |
| Quantified Difference | 11-fold upregulation of BDNF |
| Conditions | Serum analysis in human trials and CNS tissue analysis in EAE models over 9 months |
This quantitative neurotrophic response makes Laquinimod the requisite benchmark compound for assays evaluating dual immunomodulatory and neuroprotective pathways.
Given the extreme solubility differences between Laquinimod free acid (0.007 mg/mL) and its meglumine (up to 1330 mg/mL) or sodium salts, the compound serves as an excellent high-contrast model for pharmaceutical salt-screening and bioavailability enhancement studies [1].
Because Laquinimod upregulates BDNF up to 11-fold without broad immunosuppression, it is the preferred positive control in EAE and Huntington's disease models when isolating AhR-mediated neuroprotective pathways from general anti-inflammatory effects [2].
Laquinimod is the mandatory structural and toxicological benchmark for developing new quinoline-3-carboxamides. It replaces the obsolete Linomide, providing a 20-fold higher potency baseline free of confounding cardiopulmonary toxicity for structure-activity relationship (SAR) studies [3].